2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(4-naphthalen-2-yl-1,3-thiazol-2-yl)acetonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2S/c16-8-7-15-17-14(10-18-15)13-6-5-11-3-1-2-4-12(11)9-13/h1-6,9-10H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBSUQEGNCCSXKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CSC(=N3)CC#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-naphthylamine with α-bromoacetophenone to form an intermediate, which then undergoes cyclization with thiourea to yield the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the thiazole ring or the naphthalene moiety.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed on the naphthalene ring or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydro derivatives.
Scientific Research Applications
2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The thiazole-acetonitrile scaffold is versatile, with modifications at the 4-position of the thiazole ring significantly altering physicochemical and biological properties. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Thiazole-Acetonitrile Derivatives
Physicochemical and Electronic Properties
- Aromatic vs. Aliphatic Substituents: The naphthalen-2-yl group (target compound) offers extended conjugation, which may enhance binding to aromatic biological targets (e.g., enzymes or receptors) via π-π stacking. Halogenated derivatives () exhibit increased electronegativity, altering electronic distribution and dipole moments. For example, the 2,6-difluorophenyl analog () may engage in C–F···H interactions, influencing crystal packing or target binding .
Polarity and Solubility :
Biological Activity
2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile is an organic compound that combines a naphthalene moiety with a thiazole ring. This unique structure suggests potential for diverse biological activities, including antimicrobial, anticancer, and neuroprotective effects. This article explores the biological activity of this compound through various studies and findings.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of 250.31 g/mol. The compound features a thiazole ring, which is known for its pharmacological significance due to its role in various bioactive molecules.
Thiazole derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Thiazoles are recognized for their ability to inhibit bacterial growth and biofilm formation.
- Antitumor Activity : Compounds containing thiazole rings have shown cytotoxic effects against various cancer cell lines.
- Neuroprotective Effects : Some thiazole derivatives have been studied for their potential to protect neuronal cells from damage.
Antimicrobial Activity
A study evaluated the antimicrobial properties of several thiazole derivatives, revealing that compounds similar to this compound demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these derivatives ranged from 0.22 to 0.25 μg/mL, indicating potent antibacterial effects .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | MBC (μg/mL) | Biofilm Inhibition (%) |
|---|---|---|---|
| 7b | 0.22 | <0.5 | 80 |
| Ciprofloxacin | 0.5 | 1 | - |
Antitumor Activity
Research on the anticancer properties of thiazole derivatives has shown promising results. For instance, compounds similar to this compound were tested against various cancer cell lines with IC50 values indicating strong cytotoxicity. One study reported IC50 values less than that of doxorubicin for certain derivatives, highlighting their potential as effective anticancer agents .
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HT29 | 1.61 |
| Compound B | Jurkat | <1.00 |
| Doxorubicin | HT29 | 2.00 |
Pharmacokinetics and Safety
The pharmacokinetic profile (ADME) of this compound remains largely unexplored. However, studies on similar compounds suggest that factors like solubility and stability significantly influence their therapeutic efficacy .
Toxicity Studies
Toxicity assessments indicate that certain thiazole derivatives exhibit low hemolytic activity (<15%) and non-cytotoxicity at concentrations above 60 μM, suggesting a favorable safety profile for further development .
Q & A
Q. What are the optimal synthetic routes for preparing 2-[4-(Naphthalen-2-yl)-1,3-thiazol-2-yl]acetonitrile, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step reactions, such as cyclocondensation of thioamides with α-haloacetonitriles or 1,3-dipolar cycloaddition (e.g., Huisgen reaction). For example, describes a copper-catalyzed azide-alkyne cycloaddition (CuAAC) for analogous thiazole-triazole hybrids, emphasizing anhydrous conditions, solvent selection (e.g., t-BuOH/H₂O), and catalyst loading (10 mol% Cu(OAc)₂) to achieve >80% yields. Key steps include:
- Precursor preparation: Functionalizing naphthalene with propargyl groups ().
- Purification: Recrystallization (ethanol) or column chromatography to isolate the target compound.
Critical Parameters: Temperature (room temp. vs. reflux), solvent polarity, and stoichiometric ratios (e.g., 1:1 alkyne:azide) .
Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks using coupling patterns and integration. For instance, the acetonitrile proton (CH₂CN) appears as a singlet near δ 4.0–4.5 ppm, while naphthyl protons show aromatic splitting (δ 7.2–8.5 ppm) ().
- IR: Confirm nitrile (C≡N) stretch at ~2240–2260 cm⁻¹ and thiazole C=N absorption at ~1600 cm⁻¹ ().
- Cross-Validation: Compare experimental data with computational predictions (e.g., DFT-calculated NMR shifts) .
Q. What are the key solubility and stability considerations for this compound in experimental settings?
Methodological Answer:
- Solubility: Polar aprotic solvents (DMF, DMSO) enhance solubility due to the nitrile and thiazole moieties. Hydrophobic naphthyl groups may necessitate mixed solvents (e.g., EtOAc/hexane) for recrystallization ().
- Stability: Protect from moisture (hydrolysis of nitrile to amide) and light (naphthyl photodegradation). Store under inert gas (N₂/Ar) at –20°C .
Advanced Research Questions
Q. How do electronic effects of substituents on the naphthyl ring influence the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs): Nitro or cyano substituents at the naphthyl 4-position enhance electrophilicity, facilitating Suzuki-Miyaura couplings ().
- Steric Effects: Bulky substituents (e.g., adamantyl in ) hinder coupling efficiency. Optimize catalyst systems (e.g., Pd(PPh₃)₄ with K₂CO₃ in toluene/EtOH) .
Example: A 4-nitrophenyl-thiazole derivative () showed 15% higher reactivity in Heck reactions compared to unsubstituted analogs.
Q. What computational strategies are effective for modeling the compound’s binding affinity in biological targets (e.g., kinases)?
Methodological Answer:
- Docking Studies: Use AutoDock Vina with crystal structures (e.g., PDB: 3QRI) to predict interactions between the thiazole ring and ATP-binding pockets.
- MD Simulations: Analyze stability of ligand-protein complexes (GROMACS, AMBER) over 100-ns trajectories. ’s PubChem data (SMILES:
CCC1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC(=C(C=C3)C)C) can parameterize force fields .
Validation: Compare computational IC₅₀ values with experimental enzyme inhibition assays.
Q. How can crystallographic data resolve contradictions in reported spectral assignments?
Methodological Answer:
- Single-Crystal X-ray Diffraction: Determine bond lengths/angles (e.g., thiazole C–N = 1.30 Å vs. computational 1.32 Å) to validate NMR/IR assignments ().
- Disorder Modeling: Refine disordered ethyl groups (occupancy ratios 0.59:0.41) in crystal structures using SHELXL ().
Case Study: A 2022 study () corrected misassigned thiazole proton shifts using crystallographic torsion angles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
